molecular formula C11H14N2O B145552 4,4'-Dimethylaminorex CAS No. 1445569-01-6

4,4'-Dimethylaminorex

Cat. No. B145552
M. Wt: 190.24 g/mol
InChI Key: NPILLHMQNMXXTL-UHFFFAOYSA-N

Description

4,4'-Dimethylaminorex (4,4'-DMAR) is a psychoactive substance that emerged on the illicit drug market as a derivative of aminorex, an amphetamine-like anorectic that was used in the 1960s but was withdrawn due to severe cardiovascular toxicity . It is a methylated derivative of aminorex and is known for its potent inhibition of monoamine transporters, with a serotonergic over dopaminergic preference similar to MDMA .

Synthesis Analysis

The synthesis of compounds related to 4,4'-DMAR involves various chemical reactions and catalytic mechanisms. For instance, 4-(Dimethylamino)pyridine has been used as a catalyst for iodolactonisation reactions of unsaturated carboxylic acids, which could be related to the synthesis pathways of 4,4'-DMAR analogs . Additionally, the synthesis of amino sugars with retention of configuration, such as 4-dimethylamino-2,3,4,6-tetradeoxy-d-erythro-hexose, involves double inversion with nitrogen introduction, which may provide insights into the synthetic strategies for 4,4'-DMAR .

Molecular Structure Analysis

The molecular structure of compounds similar to 4,4'-DMAR, such as 4'-dimethylaminoflavylium, demonstrates a close to planarity structure, which is a result of the electron-donor character of the dimethylamino substituent . This structural feature is crucial as it affects the stabilization of the flavylium cation and influences the tautomerization and cis/trans isomerization reactions .

Chemical Reactions Analysis

4,4'-DMAR and its analogs undergo various chemical reactions. The 4'-dimethylaminoflavylium ion, for example, undergoes a network of reactions controlled by pH and light excitation, involving protonation and hydration processes . The reactivity of related compounds, such as [2,6-Bis((dimethylamino)methyl)phenyl]gold(I), towards alkyl halides, also provides insight into the types of chemical reactions that 4,4'-DMAR might undergo .

Physical and Chemical Properties Analysis

The pharmacological characterization of 4,4'-DMAR reveals its physical and chemical properties, such as its potent inhibition of monoamine transporters and negligible binding affinities at various monoamine receptors . The solvatochromic properties of related compounds, like the 4-N,N-dimethylamino-1,8-naphthalimide analog, indicate the sensitivity of these molecules to changes in the local solvent environment, which could be relevant to the properties of 4,4'-DMAR .

Relevant Case Studies

Case studies involving 4,4'-DMAR have shown that it has psychoactive properties and serotonergic toxicity comparable to MDMA, and it may be more potent . The substance has been associated with severe cardiovascular toxicity, which is a significant concern for public health .

Scientific Research Applications

Metabolic Profile and Identification in Forensic Toxicology

  • Metabolic Characterization : 4,4'-Dimethylaminorex undergoes various metabolic reactions such as hydrolysis, carboxylation, hydroxylation, and carbonylation. CYP2D6 is a major enzyme involved in these processes. Identifying its metabolic profile is essential for the unequivocal identification of this substance in urine samples, which is significant for forensic toxicology (Chieffi et al., 2020).

Pharmacological Characterization

  • Pharmacological Profile : 4,4'-Dimethylaminorex has been studied for its pharmacological properties. It exhibits potent inhibition of monoamine transporters, affecting neurotransmitters like norepinephrine, dopamine, and serotonin. This understanding aids in predicting its psychoactive properties and potential toxicity (Rickli et al., 2019).

Safety And Hazards

4,4’-Dimethylaminorex is harmful if inhaled, swallowed, or in contact with skin . It may cause eye, skin, or respiratory system irritation . It has been linked to at least 31 deaths in Hungary, Poland, and the UK by February 2014, mostly when consumed in combination with other drugs .

properties

IUPAC Name

4-methyl-5-(4-methylphenyl)-4,5-dihydro-1,3-oxazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-7-3-5-9(6-4-7)10-8(2)13-11(12)14-10/h3-6,8,10H,1-2H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPILLHMQNMXXTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(OC(=N1)N)C2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901031562
Record name 4,4'-Dimethylaminorex
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901031562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4'-Dimethylaminorex

CAS RN

1445569-01-6
Record name 4,5-Dihydro-4-methyl-5-(4-methylphenyl)-2-oxazolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1445569-01-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4'-Dimethylaminorex
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1445569016
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,4'-Dimethylaminorex
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901031562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
124
Citations
B Loi, M Zloh, MA De Luca, N Pintori… - Human …, 2017 - Wiley Online Library
Background 4,4′‐DMAR (4,4′‐dimethylaminorex; “Serotoni”) is a potent stimulant drug that has recently been associated with a number of fatalities in Europe. Over the last few years, …
Number of citations: 16 onlinelibrary.wiley.com
J Glanville, PI Dargan, DM Wood - … : Clinical and Experimental, 2015 - Wiley Online Library
Objective 4‐Methyl‐5‐(4‐methylphenyl)‐4,5‐dihydrooxazol‐2‐amine (4,4′‐dimethylaminorex (4,4′‐DMAR)) is a derivative of the controlled substances aminorex and 4‐…
Number of citations: 18 onlinelibrary.wiley.com
C Chieffi, C Camuto, F De-Giorgio, X de la Torre… - Forensic …, 2021 - Springer
Purpose In this study, the phase I and II metabolic pathways of 4,4′-dimethylaminorex were characterized to select the marker(s) of intake allowing the unequivocal identification of this …
Number of citations: 10 link.springer.com
J Maier, FP Mayer, D Luethi, M Holy, K Jäntsch… - …, 2018 - Elsevier
(±)-cis-4,4′-Dimethylaminorex (4,4′-DMAR) is a new psychoactive substance (NPS) that has been associated with 31 fatalities and other adverse events in Europe between June …
Number of citations: 17 www.sciencedirect.com
SD Brandt, MH Baumann, JS Partilla… - Drug testing and …, 2014 - Wiley Online Library
During the second half of 2013, a total of 26 deaths involving para‐methyl‐4‐methylaminorex (4,4'‐DMAR) were reported to the European Monitoring Centre for Drugs and Drug …
H Nizar, PI Dargan, DM Wood - Journal of Medical Toxicology, 2015 - Springer
4,4′-Dimethylaminorex is a stimulant novel psychoactive substance (NPS) first detected in Europe in November 2012. It is a derivative of 4-methylaminorex, a substance controlled …
Number of citations: 22 link.springer.com
J Lucchetti, CM Marzo, A Passoni, A Di Clemente… - … of Pharmacology and …, 2017 - ASPET
para-Methyl-4-methylaminorex (4,4′-DMAR) is a phenethylamine derivative with psychostimulant activity whose abuse has been associated with several deaths and a wide range of …
Number of citations: 4 jpet.aspetjournals.org
SD Brandt - 2015 - researchonline.ljmu.ac.uk
The substance 4-methyl-5-(4-methylphenyl)-4, 5-dihydrooxazol-2-amine (4, 4′-dimethylaminorex, 4, 4′-DMAR) is a synthetic, substituted oxazoline derivative. 4, 4′-DMAR is also a …
Number of citations: 3 researchonline.ljmu.ac.uk
A Rickli, K Kolaczynska, MC Hoener, ME Liechti - Neurotoxicology, 2019 - Elsevier
4,4′-Dimethylaminorex (4,4′-DMAR) is a novel psychoactive substance (NPS) that appeared on the illicit drug market in addition to the psychostimulant 4-methylaminorex (4-MAR). …
Number of citations: 10 www.sciencedirect.com
G McLaughlin, N Morris, PV Kavanagh… - Drug testing and …, 2015 - Wiley Online Library
The recent occurrence of deaths associated with the psychostimulant cis‐4,4′‐dimethylaminorex (4,4′‐DMAR) in Europe indicated the presence of a newly emerged psychoactive …

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